![molecular formula C18H22ClN3O3 B5547126 6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

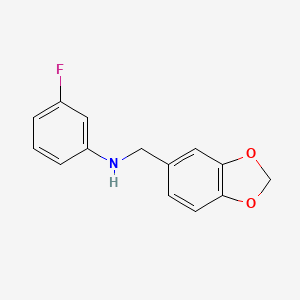

6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound with potential biological significance, particularly in the realm of medicinal chemistry. Its unique structure, featuring a dioxaspiro[5.5] undecane ring system coupled with an imidazo[1,2-a]pyridine motif, suggests a complex interplay of chemical and physical properties.

Synthesis Analysis

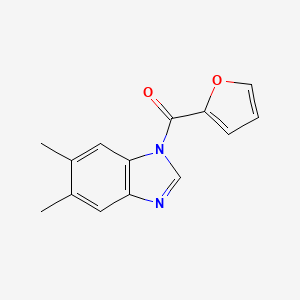

The synthesis of this compound involves complex organic chemistry techniques. While specific synthesis methods for this exact compound are not detailed in the papers, related works provide insights into similar synthesis processes. For example, the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, a related compound, includes steps like the formation of 2D-net framework by hydrogen bonds, and quantum chemical computations for optimized geometric structures (Zeng, Wang, & Zhang, 2021).

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

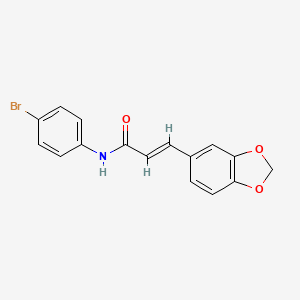

Research into novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting a method for synthesizing these compounds through the condensation of carboxamide with aromatic aldehydes. These compounds were evaluated for cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).

Antibacterial Activities

A study on 1,3,4-oxadiazole thioether derivatives has shown significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. These compounds were synthesized and assessed via the turbidimeter test, with one compound showing superior efficacy compared to commercial agents. Proteomic analysis helped identify the potential action mechanism, suggesting these compounds could affect purine metabolism in the bacteria (Song et al., 2017).

Crystal Structure and Thermodynamic Properties

The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative have been explored, showing its potential for further studies in material science and drug development. The compound's crystal structure was analyzed, and its thermodynamic properties were investigated to understand its stability and reactivity (Zeng et al., 2021).

Antimicrobial and Antitubercular Activity

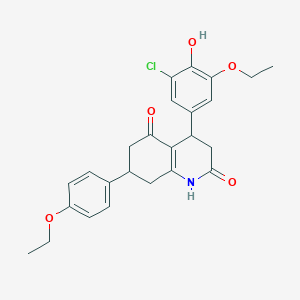

Several studies have synthesized novel compounds with potential antimicrobial and antitubercular activities. For instance, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides showed moderate activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Amini et al., 2008).

Antiviral Research

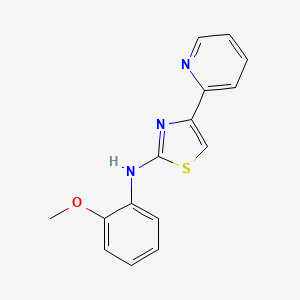

Research on novel classes of inhibitors for human rhinovirus has been conducted, demonstrating the synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines. These compounds were designed and prepared for testing as antiviral agents, highlighting the importance of structural analogs in developing new therapeutic options (Hamdouchi et al., 1999).

properties

IUPAC Name |

6-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-12-16(22-11-13(19)2-3-15(22)20-12)17(23)21-14-4-7-25-18(10-14)5-8-24-9-6-18/h2-3,11,14H,4-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPYHBSXQNMCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NC3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)